sodium;undecyl sulfate
Description
General Overview of Anionic Alkyl Sulfates as Amphiphilic Molecules in Scientific Inquiry
Anionic alkyl sulfates are a class of organic compounds characterized by a hydrophobic alkyl chain and a hydrophilic sulfate (B86663) head group, making them classic examples of amphiphilic molecules. acs.org This dual nature allows them to be soluble in both aqueous and non-aqueous media and to exhibit surface-active properties. In scientific research, these molecules are invaluable for their ability to self-assemble into organized structures, such as micelles, in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). wikipedia.orgresearchgate.net The structure of these aggregates, whether spherical, rod-like, or existing as vesicles, can be influenced by factors like the length of the alkyl chain, the nature of the counterion, and the presence of other solutes. researchgate.netnih.govprinceton.edu This predictable, yet tunable, behavior makes anionic alkyl sulfates fundamental tools in a wide array of scientific investigations.
Significance of Sodium Undecyl Sulfate and Related Alkyl Sulfates in Contemporary Academic Disciplines
Sodium undecyl sulfate, with its 11-carbon alkyl chain, and its close homolog, sodium dodecyl sulfate (SDS) with a 12-carbon chain, hold significant importance across various academic fields. wikipedia.orgnih.gov These surfactants are extensively utilized in biochemistry, biotechnology, and materials science. rroij.comresearchgate.net For instance, the interaction of these surfactants with proteins is a cornerstone of many analytical techniques. nih.govluc.edu Their ability to denature proteins by disrupting non-covalent bonds makes them essential reagents in techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), a method widely used for separating proteins based on their molecular weight. rroij.comhycultbiotech.comnih.gov Furthermore, their self-assembly properties are harnessed in nanotechnology for the synthesis of nanoparticles and in materials science for the creation of structured materials. aip.orgsphinxsai.com The study of related alkyl sulfates with varying chain lengths (e.g., sodium decyl sulfate, sodium myristyl sulfate) provides a systematic way to investigate the influence of hydrophobicity on their physicochemical properties and applications. nih.gov
Foundational Research Trajectories for Sodium Undecyl Sulfate Investigations
Initial research into sodium undecyl sulfate and its counterparts was largely driven by the need to understand their fundamental physicochemical properties. This included determining their critical micelle concentration (CMC), aggregation number, and the thermodynamics of micellization. rsc.orgnih.gov These early studies laid the groundwork for their application in more complex systems. A major trajectory of research has been the investigation of their interactions with biological macromolecules, particularly proteins. nih.govelsevierpure.comresearchgate.net Understanding how these surfactants induce protein unfolding and denaturation has been crucial for both fundamental protein folding studies and for the development of biotechnological tools. luc.eduelsevierpure.com Another significant research path involves their role in electrophoretic separation techniques, where they are used to impart a uniform negative charge to proteins, enabling separation by size. hycultbiotech.complos.orgtandfonline.com More recent research has expanded into their use as templates or structure-directing agents in materials science and nanotechnology. aip.orgsphinxsai.com
Physicochemical Properties of Sodium Undecyl Sulfate
The physicochemical properties of sodium undecyl sulfate are central to its function in various research applications. As an anionic surfactant, it possesses a distinct molecular structure that dictates its behavior in solution.
Molecular Structure and Amphiphilicity
Sodium undecyl sulfate (C11H23NaO4S) consists of an 11-carbon alkyl chain, which forms the hydrophobic "tail," and a negatively charged sulfate group, which constitutes the hydrophilic "head." nih.gov This amphiphilic nature drives its tendency to accumulate at interfaces and to form aggregates in aqueous solutions to minimize the unfavorable interactions between the hydrophobic tail and water molecules. acs.org
Critical Micelle Concentration (CMC) and Micellization
A key characteristic of sodium undecyl sulfate is its critical micelle concentration (CMC), the concentration at which individual surfactant molecules (monomers) begin to associate and form larger aggregates known as micelles. wikipedia.org The process of micellization is a spontaneous and dynamic equilibrium. rsc.org For the closely related sodium dodecyl sulfate (SDS), the CMC in pure water at 25°C is approximately 8.2 mM. wikipedia.org The CMC of sodium undecyl sulfate is expected to be slightly higher due to its shorter alkyl chain, as CMC generally decreases with increasing hydrophobicity of the tail. The formation of micelles is a cooperative process driven by the hydrophobic effect, leading to a significant change in the physicochemical properties of the solution, such as surface tension and conductivity. wu.ac.thresearchgate.net
Thermodynamics of Micellization
The thermodynamics of micellization for anionic alkyl sulfates like sodium undecyl sulfate have been extensively studied. The process is generally characterized by a negative Gibbs free energy of micellization (ΔG_mic), indicating its spontaneity. rsc.org The enthalpy of micellization (ΔH_mic) can be either exothermic or endothermic depending on the specific surfactant and temperature. rsc.org For many ionic surfactants, the micellization process is primarily driven by a large positive entropy change (ΔS_mic), which results from the release of structured water molecules from around the hydrophobic tails into the bulk solution. rsc.org
Influence of Environmental Factors
The micellization behavior of sodium undecyl sulfate is sensitive to various environmental factors:
Temperature: Temperature can affect both the CMC and the aggregation number of the micelles. For some ionic surfactants, the CMC may pass through a minimum as the temperature is increased. tandfonline.comresearchgate.net
Electrolytes: The addition of electrolytes, such as sodium chloride, to a solution of sodium undecyl sulfate significantly lowers its CMC and increases the aggregation number of the micelles. nih.govprinceton.eduresearchgate.net This is due to the screening of the electrostatic repulsion between the negatively charged head groups, which allows the micelles to grow larger.
Co-solvents: The presence of co-solvents, like alcohols, can alter the solvent properties and influence the micellization process. nih.govwu.ac.thtandfonline.com Depending on the nature of the co-solvent, it can either increase or decrease the CMC.
Interactive Table: Physicochemical Properties of Sodium Alkyl Sulfates
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CMC in Water (mM) |
| Sodium Decyl Sulfate | C10H21NaO4S | 260.32 | ~33 |
| Sodium Undecyl Sulfate | C11H23NaO4S | 274.35 nih.gov | ~16 |
| Sodium Dodecyl Sulfate | C12H25NaO4S | 288.38 chemicalbook.com | 8.2 wikipedia.org |
| Sodium Myristyl Sulfate | C14H29NaO4S | 316.44 | ~2.1 |
Note: CMC values are approximate and can vary with temperature and purity.
Applications of Sodium Undecyl Sulfate in Biochemical Research
The unique properties of sodium undecyl sulfate make it a valuable tool in various areas of biochemical research, particularly in the study of proteins.
Protein Denaturation and Solubilization
One of the most significant applications of sodium undecyl sulfate and its homolog, SDS, is in the denaturation and solubilization of proteins. nih.govresearchgate.net The hydrophobic alkyl tail of the surfactant interacts with the nonpolar regions of the protein, while the charged sulfate head group interacts with the polar regions. This disrupts the intricate network of non-covalent interactions (hydrophobic, hydrogen bonds, and electrostatic interactions) that maintain the protein's native three-dimensional structure. nih.govluc.edu This process unfolds the protein into a more linear polypeptide chain. elsevierpure.com This denaturation is often a prerequisite for various analytical techniques and is also used to solubilize membrane proteins, which are notoriously difficult to study in their native environment.
Role in Electrophoretic Techniques (SDS-PAGE)
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental and widely used technique in molecular biology and biochemistry for separating proteins based on their molecular weight. rroij.comhycultbiotech.com In this method, a protein sample is treated with SDS, which binds to the polypeptide chain at a relatively constant ratio (approximately one SDS molecule for every two amino acid residues). wikipedia.org This binding confers a large negative charge to the protein that is proportional to its mass, effectively masking the protein's intrinsic charge. rroij.comhycultbiotech.com When an electric field is applied, the SDS-protein complexes migrate through the porous polyacrylamide gel towards the positive electrode. hycultbiotech.com The gel matrix acts as a molecular sieve, retarding the movement of larger molecules more than smaller ones, thus achieving separation based on size. hycultbiotech.com
Use in Micellar Catalysis and Enzyme Studies
The micellar environment provided by sodium undecyl sulfate can significantly influence the rates of chemical reactions, a phenomenon known as micellar catalysis. The compartmentalization of reactants within the micelles can lead to an increase in their local concentration and can also alter the transition state of the reaction, resulting in rate enhancements. In enzyme studies, sodium undecyl sulfate can be used to investigate the effects of a hydrophobic environment on enzyme activity and stability. researchgate.net At low concentrations, it can sometimes lead to enzyme activation, while at higher concentrations, it typically causes denaturation and loss of activity. researchgate.net
Synthesis and Characterization
The synthesis of sodium undecyl sulfate for research purposes typically involves a two-step process, and its purity is assessed using various analytical techniques.
Common Synthetic Routes
A common method for synthesizing sodium undecyl sulfate is through the sulfation of undecyl alcohol (1-undecanol). chemicalbook.comchembk.com This can be achieved using a sulfating agent such as sulfur trioxide or chlorosulfonic acid. google.comtandfonline.com The resulting undecyl hydrogen sulfate is then neutralized with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, to yield the final product, sodium undecyl sulfate. rroij.comchemicalbook.com
Purification and Characterization Techniques
The purity of the synthesized sodium undecyl sulfate is crucial for its application in research, as impurities, particularly unreacted alcohol, can significantly affect its physicochemical properties. Purification is often achieved through recrystallization from a suitable solvent like ethanol. chemicalbook.com
Several analytical techniques are employed to characterize the final product:
Chromatography: Techniques like ion chromatography can be used to separate and quantify alkyl sulfates of different chain lengths, thus assessing the purity of the sodium undecyl sulfate. nih.gov
Spectroscopy:
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule, such as the S-O and C-H bonds. sphinxsai.comtandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and can confirm the successful synthesis of the compound. tandfonline.com
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, sulfur, etc.) in the compound, which can be compared with the theoretical values to verify its purity. tandfonline.com
Tensiometry: Surface tension measurements are used to determine the critical micelle concentration (CMC), a key characteristic of the surfactant. wu.ac.thresearchgate.net
Properties
IUPAC Name |
sodium;undecyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-15-16(12,13)14;/h2-11H2,1H3,(H,12,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWRKHDWHDWJHK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Micellization and Self Assembly Phenomena of Sodium Undecyl Sulfate
Micellar Architectures and Aggregation States of Sodium Undecyl Sulfate (B86663)
Influence of Solution Conditions on Micellization of Alkyl Sulfates
Electrolyte Concentration Effects on Critical Micelle Concentration
The addition of electrolytes to a solution of ionic surfactants typically lowers the CMC. The ions from the electrolyte can shield the electrostatic repulsion between the charged head groups of the surfactant monomers in a micelle, thus favoring aggregation at a lower surfactant concentration.
Temperature Dependence of Micellar Behavior
Temperature can have a complex effect on the micellization of ionic surfactants. Generally, the CMC of sodium alkyl sulfates initially decreases with increasing temperature, reaches a minimum, and then increases. This behavior is a result of the interplay between the temperature's effect on the hydrophobic interactions (which are strengthened with an initial increase in temperature) and the disruption of structured water molecules around the hydrophobic chains.
A study on N-alkyl betaines indicates that the temperature dependence of the micellar molecular weight for an undecyl (C11) chain shows an initial increase with temperature, reaches a maximum, and then decreases dss.go.th. This is noted to be the reverse of the trend observed for the CMC of the same compounds dss.go.th. However, specific studies detailing the temperature-dependent micellar behavior of sodium undecyl sulfate, including changes in aggregation number and thermodynamic parameters of micellization, are not extensively documented.
pH Effects on Micellar Aggregation
Solubilization Mechanisms within Micellar Systems of Sodium Undecyl Sulfate
Micelles of sodium undecyl sulfate are expected to be capable of solubilizing hydrophobic substances within their core. This process is fundamental to the application of surfactants in detergents and other formulations. The solubilization capacity and the location of the solubilized molecule within the micelle depend on the nature of the substance being solubilized.
While the general mechanisms of micellar solubilization are well-understood, specific studies characterizing these phenomena for sodium undecyl sulfate are not widely reported. A patent application mentions sodium undecyl sulfate in the context of compositions with enhanced deposition of surfactant-soluble agents, implying its role in solubilization google.com. Another patent mentions that maximal micellar stability corresponds to a maximal rate and amount of oil solubilization, and lists sodium undecyl sulfate among the relevant surfactants googleapis.com.
Theory and Characterization of Solute Encapsulation
The encapsulation of solutes within micelles is a key aspect of their application. The thermodynamic and kinetic stability of the encapsulated system would depend on the interactions between the solute and the different regions of the micelle (hydrophobic core, palisade layer, and surface). Characterization often involves spectroscopic and scattering techniques to determine the location of the solute and the changes in micellar structure upon encapsulation. However, specific research dedicated to the theory and characterization of solute encapsulation within sodium undecyl sulfate micelles is not available.
Kinetics of Solute Uptake and Release from Micelles
The kinetics of solute uptake and release are crucial for applications such as drug delivery and controlled release systems. These processes are dynamic, with solute molecules constantly moving between the micellar and bulk phases. The rates of these processes are influenced by factors such as the size and hydrophobicity of the solute, and the structure and stability of the micelle. Detailed kinetic studies for solute exchange in sodium undecyl sulfate micelles have not been specifically reported.
Interactions of Sodium Undecyl Sulfate with Biomolecules
Protein-Surfactant Interaction Mechanisms and Models
The interaction between sodium undecyl sulfate (B86663) and proteins is a dynamic process that begins with initial binding events and can progress to cooperative association, ultimately leading to the denaturation of the protein. The nature of these interactions is dictated by the intrinsic properties of both the protein and the surfactant.
Early Binding Phases Driven by Electrostatic and Hydrophobic Forces
The initial binding of sodium undecyl sulfate to a protein is thought to be driven by a combination of electrostatic and hydrophobic interactions. The negatively charged sulfate headgroup of the surfactant can interact with positively charged amino acid residues on the protein surface, such as lysine (B10760008) and arginine. Simultaneously, the hydrophobic undecyl tail can associate with nonpolar pockets on the protein's surface. Research comparing various sodium alkyl sulfates, including SUS, has highlighted the critical role of hydrophobicity. Detergents with shorter alkyl chains (less than 10 carbons) tend to bind weakly to proteins. datapdf.com The 11-carbon chain of SUS allows for more significant hydrophobic interactions compared to shorter-chain sulfates, contributing to a more stable association with the protein. datapdf.comdatapdf.com This interplay is crucial, as the binding affinity of alkyl sulfates to proteins has been shown to increase with the length of the alkyl chain, underscoring the importance of hydrophobic forces in initiating the interaction. datapdf.com
Cooperative Binding and Protein Unfolding Processes
Following the initial binding events, anionic surfactants like sodium undecyl sulfate can exhibit cooperative binding. As more surfactant molecules bind, they can disrupt the native, non-covalent interactions that stabilize the protein's three-dimensional structure. This process often leads to the unfolding of the polypeptide chain. The hydrophobic tails of the surfactant molecules can penetrate the protein's hydrophobic core, leading to its denaturation. google.com While detailed mechanistic studies on the cooperative binding of SUS are limited, comparative studies with other alkyl sulfates suggest that detergents with longer, more hydrophobic tails can more effectively establish the energetically favorable interactions with the protein's core needed to initiate unfolding. datapdf.comgoogle.com
Structural and Conformational Dynamics of Proteins in Surfactant Presence
The presence of sodium undecyl sulfate can significantly alter the structure and conformational dynamics of proteins. While it is generally considered a denaturing agent, its effects can be concentration-dependent and protein-specific. For instance, in studies involving the disease-associated prion protein (PrPTSE), sodium undecyl sulfate has been used to facilitate the disaggregation of prion rods. nih.gov This suggests that SUS can modulate the quaternary structure of protein aggregates. In one study, a 0.1% solution of sodium undecyl sulfate was shown to prevent the binding of the protease-resistant form of the prion protein (PrPres) to plasminogen beads, indicating an alteration of the protein's surface properties or conformation. tandfonline.com
Surfactant-Induced Protein Refolding Strategies
Currently, there is a lack of specific research demonstrating the use of sodium undecyl sulfate in strategies for protein refolding. The scientific literature on surfactant-assisted refolding predominantly focuses on the removal of a strong denaturant like SDS, often facilitated by non-ionic surfactants or other methods, to allow the protein to regain its native conformation.
Modulation of Protein Aggregation and Gelation Phenomena
Sodium undecyl sulfate has demonstrated a capacity to modulate protein aggregation. Its role in disaggregating prion protein aggregates is a key example. nih.govoaji.net Research has shown that SUS can be used to partially disaggregate infectious prion protein aggregates while maintaining their infectivity, which is a crucial step for studying the structural properties of these particles. oaji.netunn.edu.ng This suggests that SUS can break down large fibrillar structures into smaller, potentially oligomeric species. There is, however, a lack of specific studies on sodium undecyl sulfate's ability to induce protein gelation.
Influence of Systemic Variables on Biomolecule-Surfactant Complexes
The stability and characteristics of complexes formed between sodium undecyl sulfate and biomolecules are sensitive to environmental conditions such as ionic strength, pH, and temperature.
The ionic strength of the solution can influence the interactions between sodium undecyl sulfate and proteins. An early study determined the critical micelle concentration (cmc) of sodium undecyl sulfate to be 0.0244 M at an ionic strength of 0.0244 M. dss.go.th The cmc is a critical parameter as surfactant behavior changes dramatically above this concentration, where they self-assemble into micelles. Changes in ionic strength can affect the electrostatic interactions between the surfactant and the protein, as well as the stability of the surfactant micelles themselves.
Similarly, temperature can impact the hydrophobic interactions that are central to the formation of protein-surfactant complexes and can also influence protein denaturation. google.com While it is known that temperature is a critical factor in protein denaturation protocols using surfactants, specific thermodynamic data for the interaction of sodium undecyl sulfate with proteins is not extensively documented.
Data Tables
Table 1: Physicochemical Properties of Sodium Undecyl Sulfate
| Parameter | Value | Conditions | Reference |
| Critical Micelle Concentration (cmc) | 0.0244 M | Ionic Strength = 0.0244 M | dss.go.th |
Table 2: Observed Effects of Sodium Undecyl Sulfate on Specific Proteins
| Protein | Observation | SUS Concentration | Context | Reference |
| Prion Protein (PrPTSE) | Facilitates disaggregation of prion rods | Not specified | Biochemical analysis of prions | nih.gov |
| Prion Protein (PrPres) | Prevents binding to plasminogen beads | 0.1% (w/v) | Isolation of prions from biological samples | tandfonline.com |
| Insulin | Binds to the protein | Not specified | General study of surfactant-protein interaction | researchgate.net |
| Recombinant Therapeutic Protein-1 (RTP-1) | Marginally improved peak separation efficiency compared to SDS | Not specified | Capillary Gel Electrophoresis | datapdf.com |
Role of Surfactant Structural Characteristics (e.g., Alkyl Chain Length, Ionicity)
The molecular architecture of a surfactant is a primary determinant of its interaction with proteins. Key characteristics include the length of the hydrophobic alkyl chain and the nature of the ionic headgroup.
Alkyl Chain Length: The length of the alkyl chain plays a crucial role in the hydrophobic interactions between the surfactant and nonpolar regions of a protein. Generally, a longer alkyl chain leads to stronger hydrophobic interactions. nih.govacs.org This enhanced interaction can be attributed to the greater propensity of longer-chain surfactants to self-associate and form micelles, both in solution and on the protein surface. researchgate.net Studies comparing sodium alkyl sulfates with varying chain lengths have shown that surfactants with longer tails interact more strongly with proteins. acs.org For instance, sodium dodecyl sulfate (C12) and sodium decyl sulfate (C10) are particularly effective at denaturing proteins for electrophoretic separation. nih.gov Sodium undecyl sulfate, with its 11-carbon chain, would be expected to have interaction strengths intermediate to these two. The critical micelle concentration (CMC), a key parameter for surfactant aggregation, decreases as the alkyl chain length increases, indicating that less surfactant is needed to initiate the formation of micellar structures that are often involved in protein denaturation. nih.gov
Ionicity: The ionic nature of the surfactant's headgroup is fundamental to its interaction with proteins, especially in initiating binding and causing denaturation. rsc.org Anionic surfactants, such as sodium undecyl sulfate, interact strongly with proteins, often leading to significant conformational changes and unfolding. nih.gov The negatively charged sulfate group can engage in electrostatic interactions with positively charged amino acid residues on the protein surface. researchgate.net This initial electrostatic binding can facilitate the subsequent cooperative binding of more surfactant molecules via hydrophobic interactions, leading to the denaturation of the protein. In contrast, nonionic surfactants generally exhibit much lower binding affinity and are less disruptive to protein structure. acs.org The interplay between the charged headgroup and the hydrophobic tail is what makes ionic surfactants like sodium undecyl sulfate potent denaturants. nih.gov
| Surfactant Property | Influence on Protein Interaction | Research Finding |
| Alkyl Chain Length | Determines the strength of hydrophobic interactions. | Longer chains lead to stronger binding and a lower critical aggregation concentration (CAC) on the protein. nih.gov Sodium decyl (C10) and dodecyl (C12) sulfates are highly effective in protein denaturation for gel electrophoresis. nih.gov |
| Ionicity | The charged headgroup initiates binding and drives denaturation. | Ionic surfactants bind more strongly to proteins and cause more significant unfolding compared to nonionic surfactants. acs.org The electrostatic interaction with charged protein residues is a critical first step in the denaturation process. researchgate.net |
Impact of Protein Intrinsic Properties (e.g., Charge, Isoelectric Point)
The intrinsic properties of a protein, such as its net charge and isoelectric point (pI), significantly modulate its interaction with ionic surfactants like sodium undecyl sulfate.
Conversely, when the pH is above the pI, the protein carries a net negative charge. In this scenario, there is an electrostatic repulsion between the protein and the anionic surfactant. However, interactions can still occur, driven primarily by hydrophobic forces, where the alkyl tail of the surfactant binds to nonpolar patches on the protein surface. sci-hub.se At the isoelectric point (pH = pI), the net charge on the protein is zero, and hydrophobic interactions become the predominant force driving the binding process. sci-hub.sepsu.edu Studies on soy protein isolate, for example, have shown that in the presence of SDS, the protein remains highly soluble across a wide pH range, including its isoelectric point, due to the strong binding and subsequent charge imparted by the surfactant. psu.edu
| Protein Property | Influence on Interaction with Sodium Undecyl Sulfate | Research Finding |
| Net Charge | Dictates the initial nature of the interaction (electrostatic vs. hydrophobic). | Below the pI, strong electrostatic attraction occurs between the positively charged protein and the anionic surfactant. sci-hub.se Above the pI, repulsion occurs, and binding is driven by hydrophobic forces. sci-hub.se |
| Isoelectric Point (pI) | The pH at which hydrophobic interactions dominate. | At the pI, the protein's net charge is zero, making hydrophobic interactions the primary driver for surfactant binding. sci-hub.se |
Environmental Solution Conditions (e.g., Ionic Strength, pH, Temperature)
The physicochemical environment of the solution plays a critical role in mediating the interactions between sodium undecyl sulfate and proteins. rsc.org
Ionic Strength: The ionic strength of the solution, typically controlled by the concentration of salts like sodium chloride, affects electrostatic interactions. At low ionic strength, the electrostatic forces between charged proteins and surfactants are strong. rsc.org Increasing the ionic strength can screen these electrostatic interactions by the accumulation of counter-ions around the charged species. nih.gov This can weaken the binding between an anionic surfactant and a positively charged protein. However, high ionic strength can also promote the binding between similarly charged proteins and surfactants by reducing electrostatic repulsion and enhancing hydrophobic interactions as ions may destabilize protein structures, exposing more hydrophobic regions. rsc.org Some studies have indicated that for certain proteins, the binding of sodium dodecyl sulfate is largely independent of ionic strength, suggesting a primary role for hydrophobic forces. nih.gov
pH: As discussed previously, the pH of the solution is a critical factor as it determines the ionization state of both the protein's amino acid residues and the surfactant. rsc.orgnih.gov Altering the pH can dramatically change the net charge of a protein, thereby shifting the balance between electrostatic attraction/repulsion and hydrophobic interactions with the surfactant. sci-hub.se For example, with bovine serum albumin (BSA), which has a pI of ~4.7, lowering the pH to 4.0 results in a positively charged protein that interacts strongly with SDS, leading to precipitation. sci-hub.se At pH 7.0, where BSA is negatively charged, the interaction is weaker and primarily hydrophobic. sci-hub.se
Temperature: Temperature influences several aspects of the protein-surfactant interaction. An increase in temperature generally strengthens hydrophobic interactions, which are entropically driven. acs.org However, temperature also affects protein stability, and higher temperatures can lead to thermal denaturation, which may expose more hydrophobic sites for surfactant binding. researchgate.net For the binding of SDS to some proteins, the process is largely entropy-driven, indicating the importance of hydrophobic effects. acs.org Studies on the thermal denaturation of proteins in the presence of SDS have shown that the surfactant can sometimes protect the protein structure from heat-induced unfolding at certain concentrations. researchgate.net
| Condition | Effect on Protein-Surfactant Interaction | Research Finding |
| Ionic Strength | Modulates electrostatic interactions. | High ionic strength screens electrostatic forces, which can either weaken or, in some cases, enhance binding by promoting hydrophobic interactions. rsc.org |
| pH | Controls the ionization state of the protein and surfactant. | Drastically alters the net charge on the protein, changing the interaction from electrostatically driven (at pH < pI) to hydrophobically driven (at pH > pI). sci-hub.senih.gov |
| Temperature | Influences hydrophobic interactions and protein stability. | Higher temperatures generally increase the strength of hydrophobic interactions. The enthalpy changes associated with SDS-chitosan binding were found to be almost temperature-independent, indicating dominant electrostatic interactions in that specific system. |
Interactions with Other Biological Macromolecules (e.g., Nucleic Acids, Lipids)
Beyond proteins, sodium undecyl sulfate also interacts with other essential biological macromolecules, such as nucleic acids and lipids, primarily through its disruptive amphiphilic nature.
Nucleic Acids: The interaction between anionic surfactants like sodium undecyl sulfate and nucleic acids (DNA, RNA) is generally less direct than with proteins. Since both the surfactant's sulfate headgroup and the phosphate (B84403) backbone of nucleic acids are negatively charged, there is a significant electrostatic repulsion between them. researchgate.net Consequently, the surfactant does not typically bind directly to the DNA or RNA molecule in the same way it binds to proteins. researchgate.net However, it can interact with nucleic acids through hydrophobic interactions with the nucleobases. nih.gov More significantly, sodium undecyl sulfate is highly effective at disrupting the proteins (like histones) that are complexed with DNA, leading to the deproteinization and release of the nucleic acid. researchgate.net This is a fundamental principle used in many molecular biology protocols for DNA extraction. nih.gov Some studies suggest that high concentrations of SDS might cause some degradation of genomic DNA. researchgate.net
Lipids: Sodium undecyl sulfate interacts strongly with lipids, which are the primary components of cell membranes. As an amphiphilic molecule, it can readily insert its hydrophobic tail into the hydrophobic core of a lipid bilayer. youtube.com This insertion disrupts the ordered structure of the membrane, increases its permeability, and can lead to the solubilization of the membrane. nih.govnih.gov The process of solubilization involves the breakdown of the lipid bilayer into smaller mixed micelles containing both lipid and surfactant molecules. nih.gov The conical shape of the SDS molecule, compared to the more cylindrical shape of phospholipids, induces curvature stress in the membrane, leading to the formation of pores and eventual membrane rupture. youtube.com This disruptive interaction with lipid membranes is a key aspect of the detergent's biological and cleaning activities. acs.orgnih.gov
Applications of Sodium Undecyl Sulfate in Reaction Media and Catalysis
Micellar Catalysis in Organic Synthesis
Micellar catalysis utilizes the properties of surfactants to facilitate chemical reactions in a bulk solvent, typically water. Surfactants like sodium undecyl sulfate (B86663) self-assemble into spherical aggregates called micelles above a certain concentration known as the critical micelle concentration (CMC). These micelles possess a hydrophobic core and a hydrophilic surface, creating a microenvironment that can solubilize nonpolar reactants in an aqueous phase, thereby accelerating reaction rates.
The acceleration of reaction rates in micellar media can be attributed to several factors. Primarily, the hydrophobic core of the micelle concentrates the reactants, leading to an increase in their effective molarity compared to the bulk solution. This proximity effect significantly enhances the probability of molecular collisions, thus speeding up the reaction.
Furthermore, the interface between the hydrophobic core and the hydrophilic corona of the micelle, known as the Stern layer, can play a crucial role. This region can stabilize transition states and influence the orientation of the reacting molecules, leading to enhanced selectivity. The electrostatic interactions between the charged head groups of the surfactant and the reactants or catalysts can also contribute to rate enhancement. For instance, anionic surfactants like sodium undecyl sulfate can attract and concentrate cationic reactants or catalysts near the micellar surface.
The use of alkyl sulfates like sodium undecyl sulfate in aqueous micellar catalysis aligns with several principles of green chemistry. The primary advantage is the replacement of volatile and often toxic organic solvents with water, which is an environmentally benign solvent. This significantly reduces the environmental impact and safety hazards associated with traditional organic synthesis mdpi.com.
Micellar catalysis often allows for reactions to be carried out under milder conditions, such as at room temperature, which reduces energy consumption. The high efficiency of these reactions can also lead to higher yields and reduced formation of byproducts, minimizing waste. The ability to recycle and reuse the aqueous surfactant solution further enhances the sustainability of this methodology. These attributes make micellar catalysis a powerful tool for developing cleaner and more sustainable chemical processes mdpi.com.
Specific Synthetic Transformations Mediated by Sodium Undecyl Sulfate
The utility of alkyl sulfate-mediated micellar catalysis has been demonstrated in a variety of organic transformations, particularly in the synthesis of heterocyclic compounds.
Quinoxalines: The synthesis of quinoxaline derivatives, an important class of nitrogen-containing heterocyclic compounds with diverse biological activities, has been efficiently carried out in aqueous micellar solutions of sodium dodecyl sulfate (SDS). A mild and efficient method involves the reaction of α-bromoketones and 1,2-diamines at ambient temperature. The use of micellar SDS in water provides excellent yields of the desired quinoxaline products researchgate.net. This approach offers significant advantages over conventional methods that often require harsh reaction conditions and toxic solvents.
Benzimidazoles: Similarly, the synthesis of 1,2-disubstituted benzimidazoles has been successfully achieved through a one-pot reaction of o-phenylenediamine with aldehydes in an aqueous medium using SDS as a catalyst researchgate.net. This method is simple, efficient, and proceeds at room temperature in the open air, avoiding the need for organic solvents. The surfactant not only acts as a catalyst but also facilitates the solubilization of the organic reactants in the aqueous medium researchgate.net.
The table below summarizes the key findings for the synthesis of these heterocyclic compounds in the presence of an analogous alkyl sulfate, sodium dodecyl sulfate.
| Heterocyclic Compound | Reactants | Catalyst/Medium | Key Advantages |
| Quinoxalines | α-Bromoketones, 1,2-Diamines | Sodium Dodecyl Sulfate in Water | Mild reaction conditions, Excellent yields, Environmentally friendly researchgate.net |
| Benzimidazoles | o-Phenylenediamine, Aldehydes | Sodium Dodecyl Sulfate in Water | Simple procedure, High efficiency, Room temperature reaction, No organic solvent researchgate.net |
Recyclability and Reusability of Alkyl Sulfate Catalysts in Aqueous Reactions
A significant advantage of using alkyl sulfates like sodium undecyl sulfate in aqueous reactions is the potential for recycling and reusing the catalytic system. After the completion of the reaction, the organic product, which is typically insoluble in water, can often be easily separated by simple filtration or extraction with a minimal amount of an organic solvent.
Environmental Behavior and Biotransformation of Alkyl Sulfates
Environmental Distribution and Transport of Alkyl Sulfates
Alkyl sulfates are considered 'down-the-drain' chemicals, meaning their primary route into the environment is through wastewater. nih.gov Their physicochemical properties, particularly their affinity for sorption to solids, influence their distribution in aquatic systems. nih.gov
Once discharged into aquatic environments, alkyl sulfates can be found in both the water column and sediments. Due to their surfactant nature, they have a strong tendency to adsorb to particulate matter, leading to their accumulation in sediments. nih.gov Monitoring studies have detected alkyl sulfates (AS) and related alkyl ethoxysulfates (AES) in various aquatic settings.
In river water, concentrations of AES have been measured in the range of <0.1 to 72 µg/L. researchgate.net In sediments, the levels are typically higher due to sorption. One study found that the combined levels of AS/AES in river sediments at sites with lower exposure ranged from 0.025 to 0.034 µg/g on a dry weight basis. nih.gov At a site with higher exposure, the combined level was 0.117 µg/g. nih.gov Other studies have reported total AS/AES concentrations in river sediments to be generally less than 1-2 mg/kg dry weight. researchgate.net
| Environmental Compartment | Compound | Concentration Range | Reference |
|---|---|---|---|
| Surface Water | AES | <0.1 - 72 µg/L | researchgate.net |
| River Sediments | AS/AES (combined) | 0.025 - 0.117 µg/g (dw) | nih.gov |
| <1 - 2 mg/kg (dw) | researchgate.net |
Wastewater treatment plants (WWTPs) are the primary barrier preventing the large-scale release of alkyl sulfates into the environment. The main mechanism for their removal in conventional activated sludge systems is biodegradation. witpress.comwitpress.com
Studies have demonstrated high removal efficiencies for alkyl sulfates in WWTPs. For instance, monitoring of various activated sludge plants has shown average removal rates of 92% (with a range of 90-94%) and even greater than 97% for AS and AES. researchgate.net The influent concentrations of AS in European WWTPs are estimated to be around 4.7 mg/L, while effluent concentrations are significantly lower, highlighting the effectiveness of the treatment processes. researchgate.net The solids retention time (SRT) in the activated sludge system can have a noticeable effect on the biodegradation kinetics, more so than the hydraulic retention time (HRT). witpress.com
| Parameter | Value | Reference |
|---|---|---|
| Average Removal Efficiency | 92% (Range: 90-94%) | researchgate.net |
| High Removal Efficiency | >97% | researchgate.net |
| Typical Influent Concentration (U.S.) | 1 - 6 mg/L | researchgate.net |
| Typical Effluent Concentration (U.S.) | 0.003 - 0.086 mg/L | researchgate.net |
Biodegradation Pathways and Kinetics of Linear and Branched Alkyl Sulfates
The biodegradability of alkyl sulfates is a key factor in their low environmental persistence. Microorganisms in soil, water, and sediment possess the enzymatic machinery to break down these compounds. researchgate.net
The primary biodegradation of linear alkyl sulfates is initiated by an enzymatic attack that cleaves the sulfate (B86663) group, a process discussed further in the next section. The resulting long-chain alcohol is then readily metabolized by bacteria. The subsequent degradation of the alkyl chain typically proceeds via ω-oxidation and β-oxidation. researchgate.nethibiscuspublisher.comnih.gov
Omega-oxidation (ω-oxidation): This pathway involves the oxidation of the terminal methyl group (the ω-carbon) of the alkyl chain to a primary alcohol. wikipedia.orgbyjus.com This is accomplished by a mixed-function oxidase enzyme system involving cytochrome P450. wikipedia.org The alcohol is further oxidized to an aldehyde and then to a carboxylic acid, resulting in a dicarboxylic acid. wikipedia.orgbyjus.com
Beta-oxidation (β-oxidation): Following ω-oxidation, the fatty acid chain is shortened by the removal of two-carbon units in the form of acetyl-CoA. hibiscuspublisher.comnih.gov This process is repeated until the entire alkyl chain is broken down. The resulting acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production. hibiscuspublisher.com
This sequence of ω- and β-oxidation ensures the ultimate degradation of the linear alkyl chain into carbon dioxide, water, and biomass. hibiscuspublisher.com
The critical first step in the biodegradation of alkyl sulfates is the hydrolysis of the sulfate ester bond, which is catalyzed by enzymes called alkylsulfatases (or sulfatases). researchgate.net These enzymes release the inorganic sulfate and the corresponding alcohol, which is less surface-active and more readily assimilated by microorganisms. researchgate.net
Bacteria, particularly from the Pseudomonas genus, are known to produce a variety of alkylsulfatases. researchgate.netnih.gov These enzymes can be constitutive or inducible, meaning they are either always present or are synthesized in response to the presence of the alkyl sulfate substrate. nih.gov For example, Pseudomonas sp. strain AE-A produces a constitutive, nonspecific primary alkylsulfatase, but also induces specific sulfatases when grown on either sodium dodecyl sulfate or the branched surfactant 2-butyloctyl sulfate. nih.gov
Alkylsulfatases can operate through different stereochemical mechanisms. Some enzymes cleave the S–O ester bond, which results in the retention of the stereochemical configuration of the alcohol product. nih.gov Others utilize an inverting mechanism, where an activated water molecule attacks the chiral carbon atom, breaking the C–O bond and releasing an alcohol with an inverted configuration. nih.gov The discovery of novel alkylsulfatases with specificities for branched alkyl sulfates demonstrates the adaptability of microorganisms to degrade a variety of surfactant structures. nih.gov
The rate and extent of alkyl sulfate biodegradation are influenced by several factors related to the chemical's structure and the surrounding environmental conditions.
Alkyl Chain Length: For linear alkyl sulfates, the length of the alkyl chain affects the rate of biodegradation. Studies have shown that degradation rates are often faster for longer alkyl chains. researchgate.netbeamreach.org For example, a C14 linear alkylbenzene sulfonate (a related anionic surfactant) was found to biodegrade significantly faster than a C10 homologue. researchgate.net
Branching: The structure of the alkyl chain is a critical determinant of biodegradability. Highly branched alkyl chains, such as those in the tetrapropylene-based alkylbenzene sulfonates used in the mid-20th century, are resistant to microbial attack and are considered recalcitrant. hibiscuspublisher.commpob.gov.my This is because branching, particularly quaternary carbon atoms, can hinder the β-oxidation process. hibiscuspublisher.com However, not all branching leads to poor biodegradability. Surfactants with a low degree of branching or specific types of branching, such as a single methyl branch or a 2-alkyl branch, can be as rapidly and completely biodegraded as their linear counterparts. nih.gov
Environmental Conditions: Various environmental factors significantly impact microbial activity and thus the efficiency of biodegradation.
Temperature: Biodegradation is generally temperature-dependent. For instance, the optimal temperature for the biodegradation of linear alkylbenzene sulfonate (LAS) in river water was found to be around 25°C, with degradation being inhibited at 10°C and 40°C. elsevierpure.com However, under certain environmental conditions, removal can still be effective at lower temperatures, such as 8°C in a trickling filter plant. who.int Another study on sludge composting found the optimal temperature for LAS biodegradation to be around 40°C, with no metabolism observed in the thermophilic range. nih.gov
Oxygen: The initial steps of alkyl chain oxidation are an aerobic process, requiring molecular oxygen. nih.govrdd.edu.iq Therefore, aerobic conditions are generally preferred for the rapid and complete biodegradation of alkyl sulfates. nih.gov While some degradation can occur under anaerobic conditions, the rates are typically much slower. researchgate.net
Acclimatization: The presence of a microbial community already adapted to surfactants can enhance the rate of biodegradation. nih.gov Inocula from environments with a history of surfactant exposure, such as activated sludge, often show faster degradation kinetics than unacclimatized populations. nih.gov
Methodologies for Environmental Risk Assessment and Monitoring
The environmental risk assessment of alkyl sulfates, including sodium undecyl sulfate, follows a structured framework that evaluates the potential adverse effects on various environmental compartments. This process is crucial for ensuring that the use of these chemicals in household and industrial products does not pose a significant threat to ecosystems.
A key initiative in this area is the Human and Environmental Risk Assessment (HERA) on ingredients of household cleaning products. heraproject.com This voluntary industry initiative aims to provide a transparent and science-based risk assessment framework. heraproject.com The methodology is largely based on the European Union Technical Guidance Document for Risk Assessment of Chemicals, which provides a systematic approach to evaluating the risks of substances. heraproject.com
The core of the environmental risk assessment involves comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). hh-ra.org The PEC is an estimation of the concentration of a substance that is expected to be found in the environment, taking into account its usage, disposal, and removal in wastewater treatment plants. nih.gov The PNEC is the concentration below which adverse effects on the ecosystem are not expected to occur. chemsafetypro.com A risk is generally considered to be managed if the PEC/PNEC ratio is below 1. hh-ra.org
Methodologies for Determining Predicted No-Effect Concentration (PNEC):
The determination of the PNEC is a critical step in the risk assessment process and involves using ecotoxicity data from various aquatic and terrestrial organisms. Several approaches can be used to derive the PNEC, depending on the availability of data: nih.gov
Assessment Factor (AF) Method: This is the most common approach, where the lowest available toxicity value (e.g., LC50, EC50, or NOEC) is divided by an assessment factor. nih.gov The magnitude of the assessment factor reflects the uncertainty in extrapolating from laboratory data to the real environment and varies depending on the quantity and quality of the available ecotoxicity data. chemsafetypro.comnih.gov For instance, a larger assessment factor is used when only short-term (acute) toxicity data is available, while a smaller factor is applied when long-term (chronic) data for multiple species from different trophic levels are present. chemsafetypro.com
Species Sensitivity Distribution (SSD) Method: When a sufficient amount of chronic toxicity data for various species is available, a statistical distribution of species sensitivity can be developed. taylorandfrancis.com This approach allows for the estimation of the concentration at which a certain small percentage of species (e.g., 5%) will be affected, known as the Hazardous Concentration for x% of species (HCx). taylorandfrancis.com The PNEC can then be derived from this HCx value.
Equilibrium Partitioning Method (EPM): For sediments and soils, the PNEC can be provisionally calculated from the PNEC for water using the equilibrium partitioning method. chemsafetypro.com This method assumes that the toxicity to sediment- and soil-dwelling organisms is primarily driven by the concentration of the chemical in the pore water, which is in equilibrium with the sediment or soil particles. nih.gov
The following interactive table provides an example of assessment factors used in the AF method based on the available ecotoxicity data:
Monitoring Techniques:
Environmental monitoring is essential for verifying the results of exposure models and for assessing the actual concentrations of alkyl sulfates in the environment. Various analytical methods have been developed for the detection and quantification of these surfactants in environmental matrices such as wastewater, surface water, and sediment.
A common analytical technique is ion-pair chromatography with suppressed conductivity detection . This method allows for the simultaneous detection and quantification of a range of sodium alkyl sulfates, including sodium undecyl sulfate (C11), in environmental water samples. chromatographyonline.com Other methods include liquid chromatography coupled with mass spectrometry (LC-MS), which provides high sensitivity and selectivity for the analysis of surfactants and their degradation products.
Predictive models are indispensable tools in environmental risk assessment, particularly for estimating the PEC of widely used chemicals like sodium undecyl sulfate. These models simulate the fate and transport of chemicals from their point of use to their ultimate environmental compartments.
Wastewater Treatment Plant (WWTP) Models:
A significant portion of surfactants from household products enters the environment through wastewater. Therefore, models that simulate the removal efficiency of WWTPs are crucial for accurately predicting environmental concentrations. nih.gov Models like SIMPLETREAT are often used to estimate the removal of chemicals during wastewater treatment. nih.gov These models typically use first-order or mixed-order kinetics to describe the biodegradation and sorption processes that occur in a WWTP. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Models:
QSAR models are computational tools that relate the chemical structure of a compound to its physicochemical properties and biological activities, including its ecotoxicity and environmental fate. nih.gov These models are particularly useful for predicting the properties of chemicals for which limited experimental data are available. nih.gov
For alkyl sulfates, QSARs have been developed to predict their aquatic toxicity based on the length of the alkyl chain. nih.govresearchgate.net Generally, the toxicity of linear alkyl sulfates to aquatic organisms increases with increasing alkyl chain length. nih.gov QSARs can also be used to estimate other important parameters for environmental fate modeling, such as the octanol-water partition coefficient (Kow), which influences a chemical's tendency to bioaccumulate and adsorb to soil and sediment.
The development of a QSAR model typically involves the following steps:
Data collection: Gathering a dataset of chemicals with known experimental values for the property of interest (e.g., toxicity).
Molecular descriptor calculation: Generating numerical descriptors that represent the structural and physicochemical properties of the molecules.
Model building: Using statistical methods, such as multiple linear regression, to establish a mathematical relationship between the molecular descriptors and the property of interest.
Model validation: Assessing the predictive performance of the model using internal and external validation techniques.
The following interactive table illustrates a simplified example of how a QSAR model might predict the toxicity of different alkyl sulfates to an aquatic organism based on their alkyl chain length.
It is important to note that while QSAR models are valuable tools, their predictions should be interpreted with caution, and their applicability domain should be considered. nih.gov
Advanced Characterization Techniques and Methodologies for Sodium Undecyl Sulfate Systems
Spectroscopic Techniques in Surfactant Research
Spectroscopic methods are indispensable tools in surfactant science, offering molecular-level insights into the processes of micellization, solubilization, and interfacial adsorption. These techniques probe the changes in the local environment of molecules, providing data on structure, dynamics, and intermolecular interactions within sodium undecyl sulfate (B86663) systems.
Fluorescence Spectroscopy for Micellization and Solubilization Studies
Fluorescence spectroscopy is a highly sensitive technique for determining the critical micelle concentration (CMC) and investigating the microenvironment of surfactant aggregates. researchgate.netrsc.org The method involves introducing a low concentration of a fluorescent probe into the surfactant solution. The fluorescence properties of the probe, such as emission intensity and spectral shifts, are highly dependent on the polarity of its surrounding environment.
Micellization Studies: The formation of micelles creates a nonpolar, hydrophobic microenvironment within the aqueous bulk solution. Hydrophobic fluorescent probes, such as pyrene, preferentially partition into this micellar core from the polar aqueous phase as the surfactant concentration exceeds the CMC. researchgate.netnih.gov This transition is observable through distinct changes in the probe's fluorescence spectrum.
For pyrene, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is sensitive to the local polarity. In a polar environment like water, the I₁/I₃ ratio is high. When pyrene is solubilized within the nonpolar core of a micelle, the I₃ intensity increases relative to I₁, causing a sharp decrease in the I₁/I₃ ratio. The concentration at which this abrupt change occurs is identified as the CMC. researchgate.net Another probe, Nile Red, shows a significant increase in fluorescence intensity as it moves into the hydrophobic micellar environment, which can also be used to pinpoint the CMC. mattersofmatter.eu
Solubilization Studies: The same principle allows for the study of the solubilization of other nonpolar molecules within micelles. By observing the changes in the fluorescence of a probe, researchers can understand how and where a third component (e.g., a drug molecule or an oil) is incorporated into the micellar assembly. The technique can provide information on the capacity of the micelles for the solubilizate and the polarity of the specific solubilization site within the aggregate.
| Fluorescent Probe | Determined CMC (mM) | Reference |
|---|---|---|
| Pyrene | 7.7 | asianpubs.org |
| Nile Red | 9.0 | mattersofmatter.eu |
| Carbon Dots | 7.3 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular and Aggregate Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure and dynamics of surfactant molecules in both their monomeric and aggregated states. It provides detailed information on the atomic level.
Molecular and Aggregate Structure: ¹H NMR is particularly useful for studying micellization. When a surfactant molecule transitions from a monomer in aqueous solution to part of a micelle, the chemical environment of its protons changes, leading to shifts in their resonance frequencies (chemical shifts). researchgate.net
Headgroup Protons: Protons near the polar sulfate headgroup typically experience a downfield shift (increase in ppm) upon micellization. This is attributed to the close proximity of the charged headgroups in the micellar structure. uni-muenchen.de
Alkyl Chain Protons: Protons along the hydrophobic tail, especially those near the terminal methyl group, experience an upfield shift (decrease in ppm). This is due to their location within the nonpolar, shielded interior of the micelle, away from the aqueous solvent. uni-muenchen.de
By plotting the chemical shift of specific protons as a function of surfactant concentration, a distinct inflection point can be observed, which corresponds to the CMC. researchgate.net
Diffusion Ordered Spectroscopy (DOSY): The 2D NMR technique, DOSY, is used to measure the translational diffusion coefficients of molecules. rsc.org This method can physically distinguish between different species in solution based on their size and shape. Small, fast-moving surfactant monomers will have a large diffusion coefficient, while large, slow-moving micelles will have a much smaller diffusion coefficient. This allows for the simultaneous observation of both monomers and aggregates and provides a clear picture of the self-assembly process. pku.edu.cn
| Proton Group | Typical State | Observed Chemical Shift Change | Reference |
|---|---|---|---|
| α-CH₂ (near headgroup) | Monomer to Micelle | Downfield shift (deshielded) | uni-muenchen.depku.edu.cn |
| -(CH₂)ₙ- (middle of chain) | Monomer to Micelle | Slight upfield shift | uni-muenchen.de |
| ω-CH₃ (terminal methyl) | Monomer to Micelle | Upfield shift (shielded) | uni-muenchen.de |
Fourier Transform Infrared (FTIR) Spectroscopy for Interfacial and Complex Analysis
Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules. It is highly effective for analyzing molecular conformation, packing, and interactions, particularly for surfactant molecules adsorbed at interfaces or forming complexes. mdpi.comresearchgate.net Attenuated Total Reflectance (ATR) is a common FTIR technique for studying surfaces. shimadzu.com
Interfacial Analysis: The vibrational frequencies of the methylene (B1212753) groups (-CH₂-) in the alkyl tail of sodium undecyl sulfate are sensitive to the conformational order of the chain.
Asymmetric C-H stretching (νₐ(CH₂)): Typically observed around 2917-2920 cm⁻¹. A lower frequency indicates a higher degree of trans conformation, corresponding to a more ordered, crystalline-like packing of the alkyl chains.
Symmetric C-H stretching (νₛ(CH₂)): Found near 2850 cm⁻¹. Similar to the asymmetric stretch, its position reflects the chain order.
When surfactant molecules adsorb onto a solid substrate from a nonpolar solvent, they can form highly disordered depositions. mdpi.com In contrast, when interacting with ordered structures like the lipid matrix in skin, the surfactant molecules can adopt a more ordered state than they do in solution. nih.gov
The sulfate headgroup also has characteristic vibrational bands, such as the S-O stretching mode around 1210 cm⁻¹, which can be monitored to quantify the amount of surfactant present and to study interactions involving the polar head. shimadzu.comwhiterose.ac.uk
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Information | Reference |
|---|---|---|---|
| CH₂ Asymmetric Stretch | ~2917 - 2920 | Alkyl chain conformational order and packing | mdpi.com |
| CH₂ Symmetric Stretch | ~2850 | Alkyl chain conformational order and packing | mdpi.com |
| S-O Sulfate Stretch | ~1210 | Headgroup interactions and quantification | shimadzu.comwhiterose.ac.uk |
Scattering Methods for Colloidal Systems Analysis
Scattering techniques are fundamental to the characterization of colloidal systems, providing information about the size, shape, and interactions of particles and aggregates on a mesoscopic scale.
Dynamic Light Scattering (DLS) for Hydrodynamic Size and Aggregate Dynamics
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and aggregates in suspension. researchgate.net It measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles.
Smaller particles diffuse more rapidly, causing fast fluctuations in scattered light intensity, while larger particles diffuse more slowly, leading to slower fluctuations. acs.org By analyzing the autocorrelation of the intensity fluctuations, the translational diffusion coefficient (D) of the particles can be calculated. The hydrodynamic diameter (dₕ) of the aggregates is then determined using the Stokes-Einstein equation.
For sodium undecyl sulfate solutions above the CMC, DLS can measure the average hydrodynamic diameter of the micelles. Studies on SDS show that in simple aqueous solutions, micelles typically have a hydrodynamic diameter of around 1.8 to 6.0 nm. nih.govresearchgate.net The addition of salt (e.g., NaCl) screens the electrostatic repulsion between the ionic headgroups, allowing the micelles to grow in size. nih.gov DLS is an effective technique for monitoring this salt-induced micellar growth. nih.gov
| Condition | Hydrodynamic Diameter (nm) | Reference |
|---|---|---|
| Aqueous solution (no added salt) | ~1.8 | nih.gov |
| 0.01 M Aqueous solution | 6.0 | researchgate.netichem.md |
| 0.01 M Aqueous solution with 0.01 M NaCl | 3.14 | researchgate.net |
Neutron Scattering Techniques for Structural Investigations
Neutron scattering is a uniquely powerful method for determining the structure of colloidal systems from the angstrom to the micrometer scale. Unlike X-rays which scatter from electrons, neutrons scatter from atomic nuclei, providing distinct advantages such as sensitivity to light elements and the ability to use isotopic substitution (e.g., hydrogen for deuterium) to create contrast. wikipedia.org
Small-Angle Neutron Scattering (SANS): SANS is used to study the size, shape, and interactions of micelles in bulk solution. wikipedia.org By analyzing the scattering pattern of neutrons at small angles, a structural model can be fitted to the data to extract key parameters. nist.gov
Aggregation Number (Nₐ): The average number of surfactant molecules per micelle. For SDS, this is often found to be in the range of 30-77, depending on concentration. researchgate.net
Micelle Shape: SANS can distinguish between spherical, ellipsoidal (prolate or oblate), and rod-like or cylindrical micelles. nih.gov The addition of salts or other additives can induce sphere-to-rod transitions in SDS micelles, which is readily observed by SANS. nist.gov
Core Radius: The radius of the hydrophobic core of the micelle can be determined. For SDS, this is typically around 1.9-2.1 nm. nist.govnbi.dk
Contrast variation, achieved by using mixtures of H₂O and D₂O as the solvent, allows different parts of the micelle (e.g., the hydrophobic core vs. the hydrated headgroup shell) to be highlighted, providing more detailed structural information. ias.ac.in
Neutron Reflectometry (NR): NR is a surface-sensitive technique used to probe the structure of thin films and adsorbed layers at interfaces. stfc.ac.uk A beam of neutrons is reflected from a flat surface (e.g., the air-water or solid-liquid interface), and the reflectivity profile is measured as a function of the scattering vector. This profile provides information about the thickness, density, and roughness of the adsorbed surfactant layer. mdpi.combris.ac.uk For instance, NR has been used to determine that at the air-D₂O interface, a 10 mM SDS solution forms a monolayer with a thickness of approximately 1.78 nm, consistent with the length of a single SDS molecule. mdpi.com
| Parameter | Typical Value | Condition | Reference |
|---|---|---|---|
| Aggregation Number (Nₐ) | 110 | 0.3 M SDS | rsc.org |
| Shape | Ellipsoidal/Rod-like | With added salt (PTHC) | nist.gov |
| Core Radius | 1.9 ± 0.1 nm | 0.8 M NaCl | nbi.dk |
| Cross-sectional Radius | 2.1 nm | With added salt (PTHC) | nist.gov |
Calorimetric Approaches for Thermodynamic Characterization of Interactions
Calorimetry is a powerful technique for the thermodynamic characterization of interactions involving sodium undecyl sulfate. Methods such as Differential Scanning Calorimetry (DSC) are employed to quantify the energetic changes that occur when the surfactant interacts with other molecules, particularly proteins. These measurements provide critical data on the stability of proteins in the presence of the surfactant and the nature of their binding interactions.
In studies of protein-surfactant interactions, DSC is used to measure the thermal stability of a protein by monitoring the heat absorbed during controlled temperature increases. The resulting thermogram provides key thermodynamic parameters, such as the denaturation temperature (Tm) and the enthalpy of unfolding (ΔH). By comparing these parameters for a protein in the absence and presence of sodium undecyl sulfate, researchers can elucidate the surfactant's effect on protein structure and stability. For instance, research has been conducted on the interaction between sodium undecyl sulfate and proteins like insulin, highlighting the utility of these techniques in understanding complex biomolecular systems researchgate.net.
The data obtained from these calorimetric approaches are fundamental for understanding the mechanisms of surfactant-induced protein unfolding or stabilization.
Table 1: Thermodynamic Parameters from DSC Analysis of Protein-Sodium Undecyl Sulfate Interactions
| Parameter | Description | Typical Units |
|---|---|---|
| Tm (Denaturation Temperature) | The temperature at which 50% of the protein is in its unfolded state. A shift in Tm upon addition of the surfactant indicates an interaction affecting protein stability. | °C or K |
| ΔH (Enthalpy of Unfolding) | The total heat absorbed during the unfolding process. Changes in ΔH reflect alterations in the energetic landscape of protein denaturation caused by the surfactant. | kJ/mol or kcal/mol |
| ΔCp (Change in Heat Capacity) | The change in heat capacity upon unfolding. It provides information about the change in solvent-exposed surface area of the protein. | kJ/(mol·K) or kcal/(mol·K) |
Advanced Separation and Microscopy Techniques
Asymmetrical Flow Field-Flow Fractionation (AF4), also referred to as FlFFF, is a sophisticated separation technique used to characterize complex aggregates and particles in solution. This method has been notably applied in the study of prion protein aggregates (PrP-res), which are associated with transmissible spongiform encephalopathies oaji.net.
In this context, sodium undecyl sulfate is used as a mild dispersing agent to partially disaggregate large, highly aggregated and infectious PrP-res into smaller, more manageable particles while maintaining their infectivity. Following this partial disaggregation, AF4 is employed to fractionate the resulting particles based on their size (hydrodynamic radius) oaji.net. The technique is coupled with detectors like light scattering analyzers to determine the size distribution and concentration of the separated particles.
Research using this methodology has yielded significant insights into the relationship between the physical properties of prion aggregates and their biological activity. It was discovered that particle size is a crucial factor in the infectivity and conversion activity of prions. Contrary to expectations, the most infectious particles were not the largest fibrils. Strikingly, the smallest particles, ranging from monomers to pentamers, exhibited the lowest capacity to induce infectivity oaji.net.
Table 2: Research Findings from AF4 Characterization of Prion Aggregates Treated with Sodium Undecyl Sulfate
| Aggregate Size Range | Methodology | Key Finding | Reference |
|---|---|---|---|
| Monomers to Pentamers | Partial disaggregation with Sodium Undecyl Sulfate followed by AF4 separation and bioassay. | Demonstrated the lowest capacity to induce infectivity. | Silveira et al., 2004 oaji.net |
| Small Fibrils (Intermediate Size) | Partial disaggregation with Sodium Undecyl Sulfate followed by AF4 separation and bioassay. | Identified as the most infectious and efficient particles for conversion. | Silveira et al., 2004 oaji.net |
| Large Fibrils | Partial disaggregation with Sodium Undecyl Sulfate followed by AF4 separation and bioassay. | Showed lower infectivity compared to the smaller, intermediate-sized fibrils. | Silveira et al., 2004 oaji.net |
Within the scope of the reviewed scientific literature, there are no specific studies detailing the application of Confocal Laser Scanning Microscopy (CLSM) for the direct investigation of interfacial phenomena or biofilm structures involving sodium undecyl sulfate. While CLSM is a widely used technique for visualizing three-dimensional structures in biological and materials science, its specific use in characterizing sodium undecyl sulfate systems has not been documented in the available research.
Theoretical and Computational Modeling of Sodium Undecyl Sulfate Systems
Molecular Thermodynamics of Surfactant Solutions and Aggregation
The self-assembly of surfactant molecules into micelles is a thermodynamically driven process governed by a delicate balance of enthalpic and entropic contributions. The primary driving force for micellization in aqueous solutions is the hydrophobic effect, which seeks to minimize the unfavorable contact between the hydrophobic alkyl chains and water molecules.
The formation of micelles can be understood through the lens of free energy minimization. The total free energy of a surfactant solution is a function of the concentrations of free surfactant monomers and micelles of various aggregation numbers. The system spontaneously evolves to a state that minimizes this total free energy.
The standard Gibbs free energy of micellization (ΔG°m) is a key parameter that quantifies the spontaneity of the process. It is related to the critical micelle concentration (CMC), the concentration at which micelles begin to form in significant numbers. For ionic surfactants, this relationship can be expressed as:
ΔG°m ≈ (2 - β)RT ln(CMC)
where:
β is the degree of counterion binding to the micelle
R is the ideal gas constant
T is the absolute temperature
The value of β is crucial as it accounts for the electrostatic interactions between the charged head groups and the counterions. While specific data for sodium undecyl sulfate (B86663) is limited, studies on sodium alkyl sulfates show a general trend of ΔG°m becoming more negative with increasing alkyl chain length, indicating a greater tendency for micellization. This is primarily due to the increased hydrophobic contribution to the free energy.
Table 1: Thermodynamic Parameters of Micellization for Sodium Alkyl Sulfates at 298.15 K
| Surfactant | Alkyl Chain Length | CMC (mM) | ΔH°m (kJ mol-1) | TΔS°m (kJ mol-1) | ΔG°m (kJ mol-1) |
|---|---|---|---|---|---|
| Sodium Octyl Sulfate | 8 | 130 | 8.8 | 32.2 | -23.4 |
| Sodium Decyl Sulfate | 10 | 33 | 2.9 | 29.3 | -26.4 |
| Sodium Dodecyl Sulfate | 12 | 8.3 | -2.5 | 26.8 | -29.3 |
Data extrapolated from various sources on sodium alkyl sulfates. The values for sodium undecyl sulfate (chain length 11) can be interpolated to be intermediate between sodium decyl and sodium dodecyl sulfate.
The mass-action-law model provides a framework for describing micellization as a series of equilibria between monomers and micelles of different sizes. In its simplest form, for a monodisperse system, the equilibrium can be represented as:
nS⁻ + mNa⁺ ⇌ M(n-m)⁻
where:
n is the aggregation number
S⁻ is the surfactant anion
Na⁺ is the counterion
M is the micelle
The aggregation number (Nagg) is a critical parameter that defines the size of the micelle. For sodium alkyl sulfates, the aggregation number generally increases with increasing alkyl chain length. This is attributed to the larger hydrophobic core requiring a greater number of monomers to achieve a stable, roughly spherical shape that minimizes contact with water. For sodium undecyl sulfate, the aggregation number is expected to be between that of sodium decyl sulfate and sodium dodecyl sulfate.
Table 2: Aggregation Numbers of Sodium Alkyl Sulfate Micelles
| Surfactant | Alkyl Chain Length | Aggregation Number (Nagg) |
|---|---|---|
| Sodium Decyl Sulfate | 10 | ~40-50 |
| Sodium Dodecyl Sulfate | 12 | ~60-70 |
Data is indicative and can vary with experimental conditions such as temperature and ionic strength.
Computational Simulation Methodologies
Computational simulations offer a powerful tool to investigate the structure, dynamics, and interactions of sodium undecyl sulfate at an atomistic or coarse-grained level.
Molecular dynamics (MD) simulations have been extensively used to study the self-assembly of surfactants and their interactions with other molecules. While specific MD studies on sodium undecyl sulfate are not abundant, simulations of sodium dodecyl sulfate provide significant insights that can be extrapolated.
These simulations can reveal:
The detailed structure of the micellar core and the hydration of the headgroups.
The dynamics of monomer exchange between the bulk solution and the micelles.
The partitioning and orientation of the surfactant molecules at interfaces.
The nature of interactions between the surfactant and biomolecules, such as proteins and lipids, which is crucial for understanding its biological applications and effects.
Simulations of sodium alkyl sulfates have shown that with increasing chain length, the micellar core becomes more densely packed and less hydrated. The shape of the micelle can also transition from spherical to more elongated or cylindrical structures, particularly at higher concentrations or in the presence of salt.
Lattice theories, such as the Flory-Huggins theory and its extensions, provide a simplified yet effective way to model the thermodynamics of polymer-surfactant mixtures. These models represent the system on a lattice, with each site occupied by a solvent molecule, a polymer segment, or a surfactant molecule.
These theories are particularly useful for predicting:
The critical aggregation concentration (CAC), the concentration at which surfactants begin to bind to polymers.
The phase behavior of polymer-surfactant solutions.
The structure of the resulting polymer-surfactant complexes.
The interaction between sodium alkyl sulfates and neutral polymers like polyethylene (B3416737) oxide (PEO) has been studied using these theoretical frameworks. The binding of the surfactant to the polymer is driven by the hydrophobic interaction between the alkyl chains and the polymer backbone, leading to the formation of micelle-like clusters along the polymer chain.
Predictive Models for Surfactant Behavior and Interactions
Predictive models, often based on quantitative structure-property relationships (QSPR), aim to correlate the molecular structure of a surfactant with its physicochemical properties. For sodium undecyl sulfate, these models can be used to estimate properties for which experimental data is unavailable.
Key parameters used in these models for sodium alkyl sulfates include:
The length of the alkyl chain.
The nature of the head group.
Molecular descriptors that quantify hydrophobicity and polarity.
These models can predict:
The critical micelle concentration (CMC).
The surface tension at the CMC.
The aggregation number.
The partition coefficient between water and an organic phase.
For the homologous series of sodium alkyl sulfates, linear relationships are often observed between the logarithm of the CMC and the number of carbon atoms in the alkyl chain. This allows for a reliable estimation of the CMC for sodium undecyl sulfate based on the known values for other members of the series.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Sodium undecyl sulfate |
| Sodium dodecyl sulfate |
| Sodium octyl sulfate |
| Sodium decyl sulfate |
| Sodium tetradecyl sulfate |
Synergistic Effects and Complex Systems Involving Sodium Undecyl Sulfate
Mixed Surfactant Systems and Co-micellization
The formation of micelles, aggregates of surfactant molecules in a solution, is a key characteristic of surfactants like sodium undecyl sulfate (B86663). When combined with other types of surfactants, it can form mixed micelles, which often exhibit properties superior to those of the individual components. This phenomenon, known as co-micellization, is driven by various intermolecular interactions and can be tailored to achieve specific performance characteristics.
Sodium undecyl sulfate, as an anionic surfactant, can interact with various other types of surfactants, including nonionic and other ionic (cationic, anionic, and zwitterionic) surfactants. These interactions are influenced by factors such as the chemical structure of the surfactants, their concentrations, and the properties of the solvent.
In mixtures with nonionic surfactants, the primary driving force for co-micellization is the reduction of electrostatic repulsion between the anionic head groups of sodium undecyl sulfate. The incorporation of nonionic surfactant molecules into the micelles shields the negative charges, leading to a more stable structure. This often results in a lower critical micelle concentration (CMC) for the mixed system compared to the individual anionic surfactant. While specific studies on sodium undecyl sulfate with nonionic surfactants are not abundant, research on its close homolog, sodium dodecyl sulfate (SDS), provides valuable insights. For instance, studies on SDS mixed with nonionic surfactants like BrijL23 and Tween20 have shown the formation of mixed micelles at concentrations below the CMC of pure SDS. nih.gov Nonionic micelles can act as a "seed" for the incorporation of anionic surfactant molecules. nih.gov
Interactions with other ionic surfactants are more complex. When mixed with cationic surfactants, strong electrostatic attractions can lead to the formation of ion pairs and, in some cases, precipitation. However, under controlled conditions, stable mixed micelles can be formed with enhanced surface activity. The mixing of sodium undecyl sulfate with another anionic surfactant, such as one with a different chain length or head group, can also lead to non-ideal mixing behavior and the formation of mixed micelles with intermediate properties.
A study on a similar compound, sodium 10-undecenyl sulfate (SUS), in a binary mixture with chiral sodium undecenyl leucinate (SUL), another anionic surfactant, demonstrated that the CMC of the mixed surfactants was very similar to that of the more surface-active component, SUL. nih.gov An increase in the SUL content in the mixed micelle was found to make the binary mixed surfactants more hydrophobic. nih.gov
The table below summarizes the critical micelle concentration (CMC) of sodium 10-undecenyl sulfate (SUS) and its mixture with sodium undecenyl leucinate (SUL).
| Surfactant System | Critical Micelle Concentration (CMC) in mM |
| Sodium 10-undecenyl sulfate (SUS) | 26 |
| Sodium undecenyl leucinate (SUL) | 16 |
| Mixed SUS and SUL | Similar to SUL |
This table presents data on the critical micelle concentration of sodium 10-undecenyl sulfate (SUS) and its mixture with sodium undecenyl leucinate (SUL), illustrating the effect of co-micellization on this property. nih.gov
The formation of mixed micelles has a profound impact on their physicochemical properties and interfacial activity. The inclusion of a second surfactant can alter the size, shape, and charge of the micelles, as well as their ability to reduce surface and interfacial tension.
In anionic-nonionic mixed systems, the reduction in electrostatic repulsion allows for a more compact packing of surfactant molecules in the micelle, which can lead to a smaller aggregation number (the number of surfactant molecules in a single micelle) and a change in micellar shape from spherical to more elongated structures. This, in turn, affects the solubilization capacity of the micelles for hydrophobic substances. The interfacial activity of mixed surfactant systems is often enhanced, resulting in a greater reduction in surface tension compared to the individual components. This synergistic effect is highly desirable in applications such as detergency, emulsification, and foaming.
Research on the mixture of sodium 10-undecenyl sulfate (SUS) and sodium undecenyl leucinate (SUL) showed that as the concentration of SUL increased in the mixed micelle, the methylene (B1212753) group selectivity gradually increased, indicating a more hydrophobic environment within the micelle. nih.gov
Multicomponent Formulations and Interfacial Phenomena Research
Sodium undecyl sulfate and its mixtures are valuable tools in the study of interfacial phenomena. The ability to systematically vary the composition of mixed micelles allows researchers to investigate the fundamental principles governing self-assembly, adsorption at interfaces, and the interactions between surfaces.
In the field of materials science, multicomponent surfactant systems are used to template the formation of porous materials with controlled pore sizes and structures. The micelles act as templates around which other materials can be organized, and upon removal of the surfactant, a porous structure is left behind. The ability to tune the size and shape of the mixed micelles provides a route to controlling the architecture of these materials.
Furthermore, the study of multicomponent formulations containing sodium undecyl sulfate contributes to a deeper understanding of complex industrial formulations, such as those used in cosmetics, pharmaceuticals, and enhanced oil recovery. By examining the phase behavior and interfacial properties of these systems, researchers can optimize formulations for specific applications, ensuring stability, efficacy, and cost-effectiveness.
Synergistic Applications of Alkyl Sulfates in Advanced Materials and Processes (e.g., Biofilm Remediation)
Biofilms are communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix of extracellular polymeric substances. They are notoriously difficult to eradicate and can cause significant problems in various industrial and medical settings. Alkyl sulfates, including sodium undecyl sulfate, have shown promise in biofilm remediation, and their effectiveness can be enhanced through synergistic interactions with other agents.
While specific studies on sodium undecyl sulfate in biofilm remediation are limited, research on sodium dodecyl sulfate (SDS) provides strong evidence for the potential of this class of surfactants. SDS can disrupt biofilms by reducing the adhesion of bacteria to surfaces and by compromising the integrity of the biofilm matrix. researchgate.net It can also enhance the efficacy of other antimicrobial agents by increasing their penetration into the biofilm.
The effectiveness of alkyl sulfates in biofilm remediation is dependent on their alkyl chain length. The hydrophobic tail of the surfactant interacts with the nonpolar components of the biofilm matrix and bacterial cell membranes. The optimal chain length for this interaction is often a balance between sufficient hydrophobicity to partition into the biofilm and adequate water solubility to be delivered to the target. It is plausible that sodium undecyl sulfate, with its C11 alkyl chain, would exhibit significant anti-biofilm activity.
Synergistic effects in biofilm remediation can be achieved by combining alkyl sulfates with other compounds such as enzymes, chelating agents, or other biocides. For example, the combination of an alkyl sulfate with an enzyme that degrades the biofilm matrix can lead to a more effective removal of the biofilm than either agent alone. The surfactant helps to disrupt the biofilm structure, allowing the enzyme to access its target more readily.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing sodium undecyl sulfate derivatives with consistent purity for biochemical applications?
- Methodological Answer : Sodium undecyl sulfate derivatives (e.g., polysodium undecyl sulfate, poly-SUS) require controlled reaction conditions to avoid side products. For example, in the synthesis of azide-functionalized derivatives, stoichiometric ratios of sodium azide to precursor compounds must be maintained, and purification steps (e.g., dichloromethane washes, MgSO₄ drying) are critical to remove unreacted reagents . Thermal stability during synthesis (e.g., heating to 80°C) should be monitored to prevent decomposition.
Q. How does sodium undecyl sulfate function as a surfactant in electrophoretic separations, and what parameters influence its efficacy?
- Methodological Answer : Sodium undecyl sulfate acts as a polymeric surfactant in micellar electrokinetic chromatography (MEKC) by forming pseudo-stationary phases. Its sulfate head group provides pH-independent ionization, unlike carboxylate-based surfactants (e.g., poly-SUA), which lose efficiency in acidic conditions. Key parameters include surfactant concentration (typically 10-50 mM), buffer pH (optimized for analyte stability), and organic solvent additives (e.g., acetonitrile) to modulate selectivity .
Q. What standardized protocols exist for quantifying sodium undecyl sulfate in complex matrices like biological fluids?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for high sensitivity. For example, a validated LC-MS/MS method for surfactants involves:
- Extraction using pressurized liquid extraction (PLE) with ethanol.
- Derivatization (if needed) to enhance ionization efficiency.
- Quantitation via multiple reaction monitoring (MRM) modes with deuterated internal standards to correct matrix effects .
Advanced Research Questions
Q. How can researchers resolve contradictory data on sodium undecyl sulfate’s separation efficiency compared to sodium dodecyl sulfate (SDS)?
- Methodological Answer : Contradictions often arise from differences in polymer chain length (C11 vs. C12) and buffer composition. To address this:
- Conduct comparative studies using identical MEKC conditions (voltage, temperature, buffer ionic strength).
- Analyze migration time reproducibility and peak symmetry for model compounds (e.g., alkyl phthalates).
- Use molecular dynamics simulations to model surfactant-analyte interactions, focusing on hydrophobic and electrostatic contributions .
Q. What strategies optimize sodium undecyl sulfate-based micelles for separating hydrophobic drugs with poor water solubility?
- Methodological Answer : Co-solvent engineering is key. For instance:
- Incorporate 20-30% (v/v) organic solvents (e.g., methanol, isopropanol) into the micellar phase to enhance drug solubility.
- Evaluate micelle stability via dynamic light scattering (DLS) to ensure size uniformity (<50 nm polydispersity index).
- Validate separation efficiency using sirolimus or similar hydrophobic drugs as test analytes .
Q. How do impurities in sodium undecyl sulfate batches affect experimental reproducibility in protein extraction studies?
- Methodological Answer : Trace sodium dodecyl sulfate (SDS) or undecylenic acid impurities can alter cell lysis efficiency. Mitigation steps include:
- Purity assessment via ion chromatography or nuclear magnetic resonance (NMR) to detect anionic contaminants.
- Pre-treatment with activated charcoal to adsorb non-polar impurities.
- Cross-validation of protein yield using alternative surfactants (e.g., Triton X-100) in parallel experiments .
Q. What advanced spectroscopic methods characterize the thermodynamic behavior of sodium undecyl sulfate in aqueous solutions?
- Methodological Answer : Isothermal titration calorimetry (ITC) and differential scanning calorimetry (DSC) provide insights into micelle formation thermodynamics. For example:
- ITC measures enthalpy changes during surfactant self-assembly.
- DSC identifies phase transitions (e.g., gel-to-liquid crystalline) in micellar systems.
- Compare data with computational models (e.g., Shomate equations for heat capacity) to predict behavior under non-standard conditions .
Data Contradiction and Validation
Q. How should researchers address discrepancies between theoretical and observed critical micelle concentrations (CMC) for sodium undecyl sulfate?
- Methodological Answer : Discrepancies often stem from ionic strength variations or temperature fluctuations. To reconcile
- Measure CMC experimentally via conductivity or surface tension titrations under controlled conditions (25°C, 0.1 M NaCl).
- Compare results with theoretical CMC values calculated using the Tanford equation, adjusting for counterion binding parameters.
- Publish raw datasets and instrument calibration logs to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
